
4,4'-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-1,1’-biphenyl is a complex organic compound known for its unique structural properties. This compound features a biphenyl core with multiple ethoxy groups attached, making it highly soluble in various solvents and useful in a range of applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-1,1’-biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with 2-(2-(2-methoxyethoxy)ethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate to facilitate the etherification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
4,4’-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of molecular interactions due to its unique structural properties.
Medicine: Investigated for potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4,4’-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-1,1’-biphenyl involves its interaction with various molecular targets. The ethoxy groups enhance its solubility and facilitate its interaction with other molecules, making it effective in various applications. The pathways involved often include hydrogen bonding and van der Waals interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,2’-bipyridine
- 1,4-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene
Uniqueness
4,4’-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-1,1’-biphenyl stands out due to its biphenyl core, which provides rigidity and stability, combined with the flexibility and solubility imparted by the multiple ethoxy groups. This unique combination makes it highly versatile and useful in a variety of scientific and industrial applications .
Propiedades
Fórmula molecular |
C26H38O8 |
|---|---|
Peso molecular |
478.6 g/mol |
Nombre IUPAC |
1-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4-[4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]benzene |
InChI |
InChI=1S/C26H38O8/c1-27-11-13-29-15-17-31-19-21-33-25-7-3-23(4-8-25)24-5-9-26(10-6-24)34-22-20-32-18-16-30-14-12-28-2/h3-10H,11-22H2,1-2H3 |
Clave InChI |
ZFWZBRUDKFZIOG-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCOCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCOCCOCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


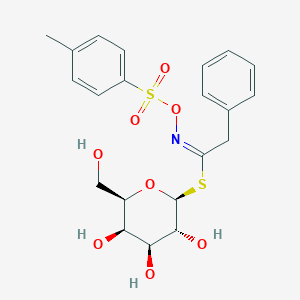
![3-(2,4-dichlorophenyl)-5-(2-methoxyethyl)-4-(4-nitrophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B15280951.png)
![2-(4'-Ethoxy-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15280958.png)
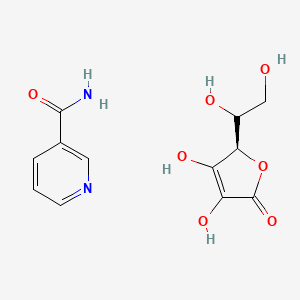
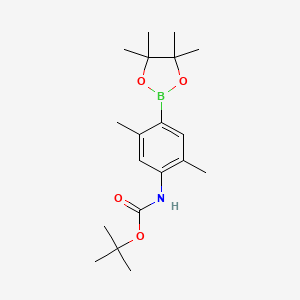
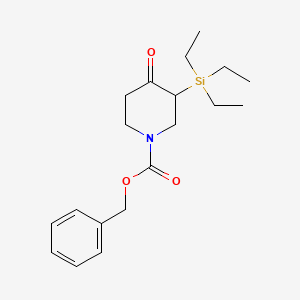
![6-(2-Methoxyphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280988.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-ethoxybenzyl}-2-(4-methoxyphenyl)ethanamine](/img/structure/B15280993.png)
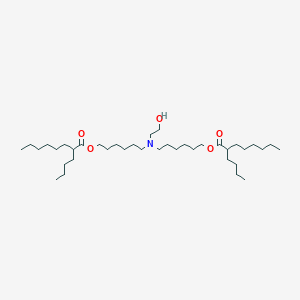
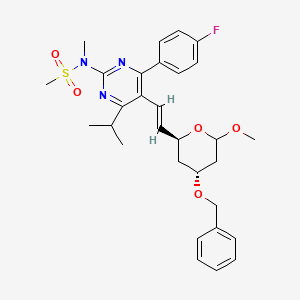
![6-(1,3-Benzodioxol-5-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281001.png)

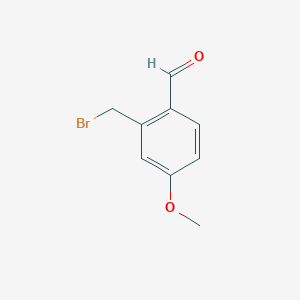
![3-[(Methylsulfanyl)methyl]-6-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281018.png)
